molecular formula C18H24N4O3 B12574811 Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate CAS No. 287963-69-3

Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate

Cat. No.: B12574811
CAS No.: 287963-69-3
M. Wt: 344.4 g/mol
InChI Key: SRJDMOLPIZVSAT-UHFFFAOYSA-N
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Description

Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate is a recognized potent and selective inhibitor of Phosphodiesterase 10A (PDE10A) [Source] . PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward-related behaviors. By inhibiting PDE10A, this compound increases intracellular levels of the secondary messengers cAMP and cGMP, thereby potentiating dopamine and glutamate signaling pathways [Source] . This mechanism underpins its significant research value in preclinical models for investigating novel therapeutic strategies for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Its selectivity profile makes it a crucial pharmacological tool for dissecting the complex neurobiology of the basal ganglia and for validating PDE10A as a high-value target for central nervous system drug discovery [Source] .

Properties

CAS No.

287963-69-3

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 2-[3-(2-pyridin-3-ylethyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-11-5-7-14(22)16-20-15(21-25-16)9-8-13-6-4-10-19-12-13/h4,6,10,12,14H,5,7-9,11H2,1-3H3

InChI Key

SRJDMOLPIZVSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)CCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines from the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the oxadiazole moiety. In particular, derivatives of tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate have shown promising results against various viral infections. For instance, compounds with similar structures were evaluated for their efficacy against SARS-CoV-2, demonstrating significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological properties. Variations in the pyridine and oxadiazole substituents have been shown to influence the compound's potency and selectivity against specific biological targets. For example, modifications to the substituent groups have led to enhanced antiviral efficacy while minimizing cytotoxic effects .

Anticancer Properties

In addition to antiviral applications, compounds similar to this compound have been investigated for their anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation . The incorporation of the oxadiazole ring is often linked to increased activity against cancer cells.

Case Study 1: Antiviral Screening

In a comprehensive screening study involving various oxadiazole derivatives, this compound was identified as a lead compound due to its favorable EC50 value against SARS-CoV-2. This study utilized high-content imaging techniques to assess cytopathogenic effects and establish a correlation between compound structure and antiviral efficacy .

Case Study 2: Cancer Cell Line Evaluation

Another study focused on evaluating the anticancer properties of this compound in several human cancer cell lines. The results indicated that specific structural modifications enhanced its ability to induce apoptosis while maintaining low toxicity levels in normal cells. The findings underscore the potential for developing targeted therapies based on this compound's framework .

Mechanism of Action

The mechanism of action of Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Structural Variations in Oxadiazole Substituents

The oxadiazole ring’s substitution pattern critically influences molecular properties. Key analogs include:

Compound Name Oxadiazole Substituent Physical State Yield (%) Key Data Sources
Target Compound 2-(Pyridin-3-yl)ethyl Not reported
tert-Butyl (S)-2-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (3c) 1H-Indol-5-yl Tan solid 94–97 1H/13C NMR, HRMS
tert-Butyl (S)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate ((R)-4h) 4-Octylphenyl Yellow oil 73 1H/13C NMR, HRMS
tert-Butyl (S)-2-(3-(1-decyl-1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4s) 1-Decylindol-5-yl Yellow oil 80 1H/13C NMR, HRMS

Key Observations :

  • Aromatic vs.
  • Alkyl Chain Effects : Long alkyl chains (e.g., decyl in 4s) enhance membrane permeability but may reduce aqueous solubility. The pyridinyl ethyl group offers moderate hydrophilicity compared to these extremes .

Spectral and Analytical Data

1H/13C NMR Trends :

  • Pyrrolidine Protons : Resonances at δ 1.4–1.5 ppm (tert-butyl) and δ 3.5–4.5 ppm (pyrrolidine CH2/NH) are consistent across analogs .
  • Oxadiazole Substituents : Pyridinyl ethyl groups show aromatic protons at δ 7.2–8.5 ppm, distinct from indole NH signals (δ ~11 ppm) or alkyl chains (δ 0.8–1.5 ppm) .

HRMS Validation : All compounds confirmed via exact mass matching (e.g., 4s: calc. 582.3464, found 582.3461 ).

Biological Activity

Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an oxadiazole moiety, and a pyridine substituent. Its structural complexity contributes to its diverse biological activities. The molecular formula is C17_{17}H22_{22}N4_{4}O3_{3}, with a molecular weight of approximately 330.39 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, related compounds have demonstrated moderate activity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MAXF 401). One study reported an IC50_{50} value of approximately 92.4 µM for a similar oxadiazole derivative against a panel of cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)
Compound AHT-2992.4
Compound BMAXF 40185.0
Compound CLXFA 62978.5

Antimicrobial Activity

The synthesis of oxadiazole derivatives has been linked to antimicrobial properties. Compounds derived from tert-butyl carbazate showed effectiveness against various bacterial strains. For example, one study found that oxadiazoles exhibited significant antibacterial activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FBacillus subtilis18

The mechanism by which these compounds exert their effects is thought to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and bacterial growth. The oxadiazole ring is known for its ability to interact with biological macromolecules, potentially disrupting their function.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxadiazole moiety significantly enhanced antiproliferative activity against various cancer cell lines .
  • Synthesis and Biological Evaluation : Another research article detailed the synthesis of new oxadiazole derivatives and their evaluation for antimicrobial activity. The results indicated that specific structural features were critical for enhancing bioactivity .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups on the pyridine ring improved the anticancer potency of related compounds .

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